molecular formula C9H7NO B046185 6-Hydroxyquinoline CAS No. 580-16-5

6-Hydroxyquinoline

Cat. No. B046185
Key on ui cas rn: 580-16-5
M. Wt: 145.16 g/mol
InChI Key: OVYWMEWYEJLIER-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

A trifluoromethanesulfonate derivative may be produced by reacting a 7-benzyloxy-4-chloroquinoline derivative with a suitable reducing agent, for example, hydrogen gas/palladium hydroxide to give an alcohol (step (i) above) and then reacting the alcohol with trifluoromethanesulfonic anhydride (step (ii) above) to give a trifluoromethanesulfonate derivative. A quinoline derivative may be produced by reacting the trifluoromethanesulfonate derivative with an alkyltin reagent, for example, tri-n-butyl-(2-pyridyl)-tin or an alkylboronic acid reagent, for example, 3-pyridylboronic acid in the presence of a suitable transition metal catalyst, for example, tetrakis triphenylphosphine palladium (step (iii) above) and reacting the resultant compound with a suitable oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, to give a quinoline derivative (step (iv) above). Next, a 6-hydroxyquinoline derivative may be produced by reacting the quinoline derivative with a suitable reagent, for example, boron tribromide (step (v) above). The contemplated compound may be produced by reacting the 6-hydroxyquinoline derivative with a 4-chloroquinoline derivative or a corresponding quinazolone derivative in a suitable solvent, for example, o-dichlorobenzene, or in the absence of a solvent, for example, at 120 to 180° C. (step (vi) above).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
transition metal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
alkyltin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkylboronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.C([Sn](CCCC)(CCCC)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)CCC.N1C=CC=C(B(O)O)C=1.ClC1C(=O)[C:40](C#N)=[C:41](C#N)[C:42](=[O:45])[C:43]=1Cl.N1C2C(=CC=CC=2)C=CC=1>>[OH:45][C:42]1[CH:43]=[C:19]2[C:14](=[CH:40][CH:41]=1)[N:15]=[CH:16][CH:17]=[CH:18]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F
Step Two
Name
transition metal
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Three
Name
alkyltin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Step Five
Name
alkylboronic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Step Seven
Name
tetrakis triphenylphosphine palladium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
resultant compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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